N-[4-(acetylamino)phenyl]-3-methyl-4-(2-methylpropyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(4-ACETAMIDOPHENYL)-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an acetamidophenyl group, an isobutyl group, and a benzothiadiazine ring system.
Preparation Methods
The synthesis of N-(4-ACETAMIDOPHENYL)-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves several steps, typically starting with the preparation of the benzothiadiazine ring system This can be achieved through the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
N-(4-ACETAMIDOPHENYL)-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of benzothiadiazine derivatives.
Biology: Research has explored its potential as a bioactive molecule with applications in drug development.
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
N-(4-ACETAMIDOPHENYL)-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE can be compared to other benzothiadiazine derivatives, such as:
Chlorothiazide: A well-known diuretic with a similar benzothiadiazine ring system.
Hydrochlorothiazide: Another diuretic with structural similarities.
Properties
Molecular Formula |
C21H24N4O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H24N4O4S/c1-13(2)12-25-14(3)24-30(28,29)20-11-16(5-10-19(20)25)21(27)23-18-8-6-17(7-9-18)22-15(4)26/h5-11,13H,12H2,1-4H3,(H,22,26)(H,23,27) |
InChI Key |
MXZVGGBLLJAJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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